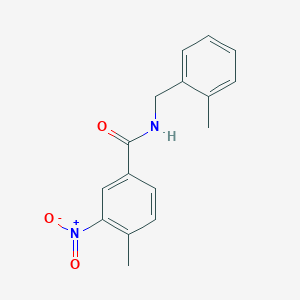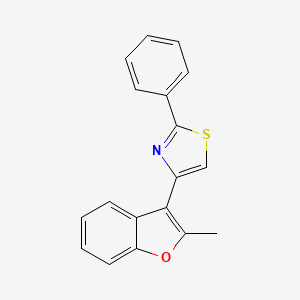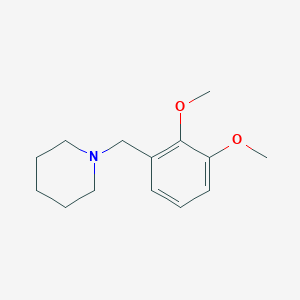![molecular formula C13H12N2O4 B5818440 1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, commonly known as BDB, is a chemical compound that belongs to the class of psychoactive drugs. BDB is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, BDB has different biochemical and physiological effects compared to MDMA. In recent years, BDB has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
BDB acts on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BDB increases the release of serotonin, dopamine, and norepinephrine from nerve terminals, leading to an increase in their levels in the brain. BDB also inhibits the reuptake of these neurotransmitters, leading to their prolonged activity in the brain.
Biochemical and Physiological Effects:
BDB has been shown to increase heart rate and blood pressure in humans. It also causes changes in body temperature and can lead to dehydration. BDB has been shown to cause changes in mood, including feelings of euphoria and empathy. However, BDB does not cause the same level of neurotoxicity as MDMA, making it a potentially safer alternative.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has advantages and limitations for lab experiments. BDB is structurally similar to MDMA, which makes it a useful tool for studying the effects of MDMA on the brain. Additionally, BDB has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, BDB has limitations in lab experiments due to its potential for causing changes in body temperature and dehydration.
Orientations Futures
There are several future directions for the study of BDB. One area of research is the potential therapeutic applications of BDB in the treatment of neurodegenerative diseases. Another area of research is the study of the long-term effects of BDB on the brain and the body. Additionally, more research is needed to understand the mechanism of action of BDB and its effects on various neurotransmitter systems in the brain. Finally, BDB can be used as a tool for studying the effects of MDMA on the brain, which can lead to a better understanding of the neurotoxicity of MDMA and potential safer alternatives.
Méthodes De Synthèse
BDB can be synthesized by various methods, including the reaction of 1,3-benzodioxole with 2-amino-4-methylimidazole in the presence of a suitable catalyst. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)-1-methylethylamine with ethyl chloroformate and then reacting the resulting intermediate with 2-amino-4-methylimidazole.
Applications De Recherche Scientifique
BDB has shown potential therapeutic applications in various areas of scientific research. Studies have shown that BDB has neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. BDB has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, BDB has been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)16)15(17)13(14-7)9-3-4-10-11(5-9)19-6-18-10/h3-5,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAEOMDHLXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC3=C(C=C2)OCO3)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
